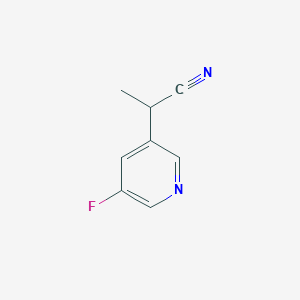

2-(5-Fluoropyridin-3-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Fluoropyridin-3-yl)propanenitrile is a chemical compound used in various scientific experiments. It has a molecular formula of C8H7FN2 and a molecular weight of 150.16 .

Synthesis Analysis

The synthesis of this compound involves complex reactions . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7FN2/c1-6(3-10)7-2-8(9)5-11-4-7/h2,4-6H,1H3 .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Electrophilic Fluorination Agents

Electrophilic fluorination is a key area where 2-(5-Fluoropyridin-3-yl)propanenitrile derivatives are utilized. Research has explored the synthesis of electrophilic fluorinating agents derived from nitrogen heterocycles, showcasing the compound's role in fluorine chemistry. These agents are used for site-specific electrophilic fluorination of various substrates, indicating its potential in synthetic organic chemistry and the development of fluorinated compounds with applications in pharmaceuticals and agrochemicals (Banks et al., 1997).

Synthesis of Biologically Active Compounds

The compound plays a crucial role in the synthesis of biologically active derivatives, such as 5-fluoro-2'-deoxyuridine derivatives, which have been evaluated for their resistance to degradation and biological activities. This highlights its importance in the development of novel therapeutic agents (Farquhar et al., 1983).

Fluoropyridine Synthesis

This compound is a precursor in the synthesis of fluoropyridines, compounds with various applications in organic electronics, pharmaceuticals, and materials science. Research on synthesizing 2-chloro- and 2-amino-5-fluoropyridines demonstrates the utility of fluoropyridines as intermediates in organic synthesis (Hand et al., 1989).

Biocompatible Polymers

In polymer science, derivatives of this compound have been investigated for creating biocompatible aliphatic terpolymers with potential applications in biomedical engineering, showcasing the versatility of this compound beyond its use in small molecule synthesis (Mahapatra et al., 2020).

Electrolytes for Lithium-ion Batteries

The application of this compound derivatives extends into the development of safe electrolytes for lithium-ion batteries, indicating its potential in enhancing the safety and performance of energy storage technologies (Liu et al., 2016).

Radiolabeling for Biomedical Imaging

Derivatives of this compound have been utilized in the design and synthesis of radiolabeling agents for peptides and proteins, highlighting its significance in the development of diagnostic and therapeutic radiopharmaceuticals (de Bruin et al., 2005).

Safety and Hazards

The safety information for 2-(5-Fluoropyridin-3-yl)propanenitrile includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

2-(5-fluoropyridin-3-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-6(3-10)7-2-8(9)5-11-4-7/h2,4-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIQXBUREKZJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CN=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2643679.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2643684.png)

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2643689.png)

![Ethyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B2643694.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(2,6-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2643695.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2643697.png)